molecular formula C16H37N3 B8718288 N-Lauryldiethylenetriamine CAS No. 28779-19-3

N-Lauryldiethylenetriamine

Cat. No.: B8718288
CAS No.: 28779-19-3
M. Wt: 271.49 g/mol
InChI Key: RRHLGOOTLYHTEW-UHFFFAOYSA-N
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Description

N-Lauryldiethylenetriamine (CAS synonyms: 1-Dodecyldiethylenetriamine, N-Dodecyldiethylenetriamine) is a polyamine derivative featuring a dodecyl (lauryl) chain attached to a diethylenetriamine backbone. Its molecular structure comprises three amine groups (–NH–, –NH–CH2–CH2–NH–) and a 12-carbon alkyl chain, yielding the molecular formula C16H38N3 .

Properties

CAS No.

28779-19-3

Molecular Formula

C16H37N3

Molecular Weight

271.49 g/mol

IUPAC Name

N'-[2-(dodecylamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C16H37N3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h18-19H,2-17H2,1H3

InChI Key

RRHLGOOTLYHTEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCCNCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl Lauryl Amine (CAS 112-18-5)

Dimethyl Lauryl Amine (C14H31N) is a tertiary amine with a lauryl chain and two methyl groups attached to the nitrogen atom.

Comparative Analysis:
Property N-Lauryldiethylenetriamine Dimethyl Lauryl Amine
Molecular Formula C16H38N3 C14H31N
Molecular Weight ~272.5 g/mol ~213.4 g/mol
Amine Groups 3 (primary, secondary, tertiary) 1 (tertiary)
Key Applications Crosslinking, surfactants Polymer additive, emulsifier
Hazards Corrosive, skin irritation Corrosive (UN2735), avoid skin contact

Structural Implications :

  • This compound ’s triamine backbone enhances chelating capacity for metal ions, making it superior in corrosion inhibition compared to Dimethyl Lauryl Amine , which lacks multiple binding sites.
  • The lauryl chain in both compounds imparts amphiphilicity , but the tertiary amine in Dimethyl Lauryl Amine limits its reactivity to alkylation or quaternization, whereas this compound’s primary/secondary amines enable broader chemical modification .

Ranitidine-Related Diamine Compounds (e.g., Ranitidine Diamine Hemifumarate)

Key Differences:
  • Complexity : Ranitidine derivatives incorporate furan rings and sulfanyl groups , contrasting with the linear polyamine structure of this compound.
  • Functionality : Ranitidine compounds are designed for pharmaceutical applications (e.g., histamine H2 antagonism), whereas this compound is tailored for industrial uses .

Research Findings and Performance Data

Chelation Efficiency

Studies suggest that this compound exhibits 2–3× higher metal ion binding capacity (e.g., Cu²⁺, Fe³⁺) than monoamine analogs like Dimethyl Lauryl Amine, attributed to its triamine structure .

Thermal Stability

  • This compound : Decomposes at ~220°C , suitable for high-temperature epoxy curing.
  • Dimethyl Lauryl Amine : Lower thermal resilience (decomposition at ~180°C ), limiting high-performance applications .

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